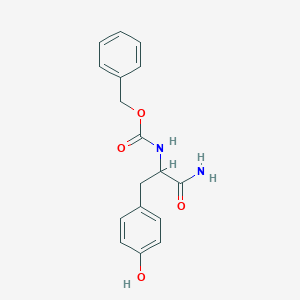

Z-Tyr-NH2

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c18-16(21)15(10-12-6-8-14(20)9-7-12)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,20H,10-11H2,(H2,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPCVJYIWLEUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318666 | |

| Record name | benzyl N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19898-39-6 | |

| Record name | NSC333738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Z Tyr Nh2

Established Synthetic Pathways for Z-Tyr-NH₂

The synthesis of Z-Tyr-NH₂ typically involves the protection of the tyrosine alpha-amino group with the benzyloxycarbonyl group followed by the amidation of the carboxylic acid C-terminus. Alternatively, it can be synthesized through peptide coupling reactions where a Z-protected amino acid or peptide is coupled with tyrosinamide (Tyr-NH₂).

Precursor Chemistry and Reaction Optimization

A key precursor for the synthesis of Z-Tyr-NH₂ is N-Cbz-L-tyrosine (Cbz-Tyr-OH). This compound can be prepared by reacting L-tyrosine with benzyl (B1604629) chloroformate under appropriate conditions, such as in an aqueous/organic solvent system with a base like sodium bicarbonate. uni.lu Another crucial precursor is tyrosinamide (Tyr-NH₂), which can be synthesized from L-tyrosine ethyl ester through ammonolysis. nih.gov

The amidation of N-Cbz-L-tyrosine to form Z-Tyr-NH₂ can be achieved through various coupling methods commonly used in peptide synthesis. These methods typically involve activating the carboxylic acid group of Cbz-Tyr-OH to facilitate the reaction with ammonia (B1221849). For instance, the use of uronium salts like HOTT or TOTT in the presence of ammonium (B1175870) chloride and a base such as DIEA in a solvent like DMF has been reported for the efficient synthesis of primary amides from carboxylic acids, including protected amino acids like Cbz-Tyr(Bn)-OH. nih.gov

Enzymatic synthesis offers an alternative approach for forming peptide bonds involving Z-protected amino acids and tyrosinamide. Studies have demonstrated the enzymatic synthesis of dipeptides such as Cbz-Gly-Tyr-NH₂ and Z-Tyr-Gly-NH₂ using proteases like PST-01 protease or modified chymotrypsin (B1334515). nih.govnih.govuni.lubionity.com Optimization of these enzymatic reactions involves factors such as substrate concentration, enzyme concentration, pH, temperature, and the presence of organic solvents, which can shift the thermodynamic equilibrium towards synthesis. nih.govnih.govuni.lubionity.com For example, the enzymatic synthesis of Cbz-Gly-Tyr-NH₂ using PST-01 protease achieved a maximum equilibrium yield of 81.9% in the presence of 60% (v/v) dimethyl sulfoxide (B87167) (DMSO) at pH 7.0 and 30 °C, using 45.0 mM Cbz-Gly and 500 mM Tyr-NH₂. nih.govuni.lu

Solid-Phase and Solution-Phase Synthesis Approaches

Both solid-phase and solution-phase synthesis approaches can be employed in the preparation of peptides containing Z-Tyr-NH₂ or for the synthesis of Z-Tyr-NH₂ itself as a building block.

Solution-phase synthesis is often used for the preparation of protected amino acid amides like Z-Tyr-NH₂ from their corresponding protected amino acids. Chemical coupling methods utilizing activating reagents are performed in solution. Enzymatic synthesis of Z-Tyr-NH₂-containing peptides, as described above, is also a solution-phase process, often conducted in aqueous or mixed aqueous-organic solvent systems. nih.govnih.govuni.lubionity.com

While Z-Tyr-NH₂ is a C-terminally amidated species, the synthesis of peptides with C-terminal amides can involve solid-phase peptide synthesis (SPPS). In typical SPPS, the peptide chain is assembled on a solid support, and the C-terminal amide is formed by cleaving the peptide from the resin using an aminolytic cleavage reagent, often ammonia, or by using a resin linker that is labile to amidation conditions. wikipedia.org Alternatively, a protected peptide with a free carboxylic acid at the C-terminus can be cleaved from the resin and then amidated in solution using coupling reagents. wikipedia.orgsigmaaldrich.com This combined approach allows for the benefits of SPPS for chain elongation followed by controlled solution-phase amidation.

Derivatization Strategies for Z-Tyr-NH₂ Analogues

Z-Tyr-NH₂ provides several sites for chemical modification, including the N-terminus (after removal of the Z group), the C-terminus (modification of the amide), and the tyrosine side chain. Derivatization strategies allow for the creation of analogues with altered properties or the introduction of probes and labels.

Modifications at the N-Terminus

The benzyloxycarbonyl (Z or Cbz) group is a common protecting group for the alpha-amino function in peptide synthesis. nih.govwikipedia.org To modify the N-terminus of Z-Tyr-NH₂, the Z group must first be removed, typically by hydrogenolysis or treatment with a strong acid like HBr in acetic acid. Once the free amine is available, a wide range of modifications can be introduced. nih.gov These include acylation with various carboxylic acids to form N-terminal amides (e.g., acetylation), conjugation with biomolecules like proteins (e.g., BSA, KLH, OVA), or attachment of fluorescent dyes (e.g., FITC, Cy dyes) or other labels (e.g., biotin). nih.govtcichemicals.com The N-terminal alpha-amine can also be selectively converted into other functional groups like aldehydes, ketones, azides, or alkynes for subsequent conjugation via chemoselective reactions, such as click chemistry. tcichemicals.com

Modifications at the C-Terminus (e.g., amidation, esterification)

Z-Tyr-NH₂ already possesses a primary amide at its C-terminus. Modifications at this position would involve converting the amide to a different functional group, such as an ester or a reduced form like an alcohol or amine. While the synthesis of C-terminal amides is a common goal in peptide chemistry, converting a primary amide to an ester or other functional group typically requires specific reactions that target the amide bond.

Alternatively, if starting from a precursor like N-Cbz-L-tyrosine (Cbz-Tyr-OH), various C-terminal modifications can be introduced directly. Besides amidation, esterification to form alkyl or benzyl esters is a common modification. medpath.com These modifications can significantly impact the peptide's hydrophobicity, stability, and interaction with receptors or membranes. sigmaaldrich.commedpath.com For example, C-terminal amidation neutralizes the negative charge of the carboxylic acid, increasing hydrophobicity. medpath.com C-terminal esters can serve as prodrugs due to their susceptibility to cleavage by endogenous esterases. medpath.com Direct amidation of unactivated esters of amino acids, including protected tyrosine, has been reported using bases like cesium carbonate. nih.gov

Side Chain Engineering and Functionalization (e.g., iodination)

The tyrosine side chain, containing a phenolic hydroxyl group, is a key site for chemical modification in Z-Tyr-NH₂ and tyrosine-containing peptides.

Iodination of the tyrosine phenolic ring is a well-established modification. This reaction typically occurs at the ortho positions to the hydroxyl group, leading to the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT) derivatives. medpath.comnih.govnih.govnih.govdrugbank.comwikipedia.orgwikipedia.orgwikipedia.org Various iodinating reagents can be used, including iodine in the presence of an oxidizing agent or milder reagents like bis(pyridine)iodonium(I) tetrafluoroborate (B81430) (IPy₂BF₄). nih.govwikidata.orgwikipedia.orgnih.govfishersci.at IPy₂BF₄ has been shown to selectively and quantitatively diiodinate tyrosine residues in peptides under mild conditions. wikidata.org Iodination can also occur as a side reaction during oxidation procedures involving reagents like sodium periodate. nih.gov

Beyond iodination, the tyrosine side chain can undergo other functionalizations. These include:

Oxidation: Strong oxidation can lead to complex modifications or even peptide cleavage, as seen with Dess-Martin periodinane (DMP), which can hyperoxidize the tyrosine side chain. nih.govnih.gov

Bioconjugation: The phenolic hydroxyl group can be targeted for conjugation reactions using reagents like diazonium salts, which react efficiently with tyrosine residues. wikipedia.org Other methods include Mannich-type reactions, O-glycosylation, and O-alkylation. wikipedia.orgamericanelements.comuni.lu

Chemoenzymatic Synthesis of Z-Tyr-NH2 and its Derivatives

Chemoenzymatic synthesis offers an attractive route for the production of peptides and their derivatives, combining the specificity of enzymatic reactions with the versatility of chemical methods. This compound and peptides containing the Tyr-NH2 moiety have been synthesized using enzymatic catalysis.

Glycyl endopeptidase has been shown to catalyze the solid-to-solid synthesis of model peptides, including Z-Gly-Tyr-NH2. researchgate.netresearchgate.net In this method, the synthesis can be carried out efficiently, with a small excess of the acyl donor (Z-Gly) improving both the initial reaction rate and the final yield. researchgate.netresearchgate.net Conversely, an excess of the nucleophile (Phe-NH2 in a related example) was found to prevent the reaction. researchgate.netresearchgate.net

Peptidylamidoglycolate lyase (PAM) has been utilized for the C-terminal modification of peptide carboxamides. uva.nl PAM-catalyzed hydroxylamination of the dipeptide Z-Gly-Tyr-NH2 in an aqueous solution containing minimal dimethylformamide (2%) achieved an almost quantitative yield (99%) within 30 minutes. uva.nl Wild-type PAM also demonstrated activity in the amide hydrolysis of Cbz-Gly-Tyr-NH2, with increased reaction rates observed at higher temperatures (e.g., 50°C). uva.nl Initial studies also explored the PAM-catalyzed hydrazinolysis of Cbz-Gly-Tyr-NH2, demonstrating the potential for forming the corresponding hydrazide, although with a lower yield compared to hydrolysis under the initial conditions. uva.nl

Thermolysin has been employed in the chemoenzymatic synthesis of peptides containing tyrosine amide. For instance, the precursor tripeptide Z-Asp-Val-Tyr-NH2 has been successfully synthesized using thermolysin in an aqueous/organic solvent diphase system under thermodynamic control. jlu.edu.cnjlu.edu.cn Optimization studies for this synthesis involved factors such as pH, temperature, enzyme concentration, and the composition of the solvent system (e.g., MES/NaOH buffer with CaCl2 in n-butanol). jlu.edu.cn The optimum conditions identified were pH 6.5, 40°C, using 100 mg of thermoase PC 10F in a 15/85 volume ratio of MES/NaOH (containing 5 mmol/L CaCl2) to n-butanol for 20 hours, resulting in a maximum yield of 27.02%. jlu.edu.cn

Alpha-chymotrypsin is another enzyme used for the synthesis of peptides with a C-terminal tyrosinamide. The synthesis of N-Ac-Phe-Tyr-NH2, for example, has been catalyzed by α-chymotrypsin. researchgate.net Optimization studies for this reaction involved solvent selection using mixture design, exploring Tris-HCl buffer, dimethylsulfoxide (DMSO), and acetonitrile (B52724). researchgate.net The synthesis efficiency was enhanced in an organic-aqueous solvent mixture (Tris-HCl buffer: DMSO: acetonitrile = 2:1:1), achieving a yield of 73.55%. researchgate.net Further optimization using response surface methodology (RSM) and a central composite rotatable design (CCRD) evaluated the effect of reaction parameters such as reaction time, temperature, enzyme activity, and substrate molar ratio. researchgate.net Based on ridge max analysis, optimal conditions included a reaction time of 7.4 minutes, a temperature of 28.1°C, enzyme activity of 98.9 U, and a substrate molar ratio (Phe:Tyr) of 1:2.8, with a predicted yield of 87.6% and an actual experimental yield of 85.5%. researchgate.net

Alcalase, an industrial alkaline protease, has been used in the chemoenzymatic synthesis of Z-Asp-Val-Tyr-OH (a related derivative). nih.gov Optimization of this synthesis in water-organic cosolvent systems involved examining the effects of organic solvents, water content, temperature, pH, and reaction time on the yield. nih.gov Optimal conditions were determined to be pH 10.0, 35°C, in an acetonitrile/Na₂CO₃-NaHCO₃ buffer system (85:15, v/v), with a reaction time of 2.5 hours, achieving a tripeptide yield of more than 70%. nih.gov

Purification and Yield Optimization Techniques

Achieving high purity and maximizing the yield are critical aspects in the synthesis of this compound and its derivatives. Yield optimization in chemoenzymatic synthesis typically involves systematically studying and adjusting various reaction parameters. As seen in the examples above, factors such as the proportions of organic solvent and buffer, reaction temperature, pH, enzyme concentration, and the ratio of acyl donor to nucleophile significantly influence the reaction yield. jlu.edu.cnresearchgate.netnih.govnih.govubc.ca

Experimental design methodologies, such as mixture design, response surface methodology (RSM), central composite rotatable design (CCRD), and Random Centroid Optimization, are valuable tools for identifying optimal reaction conditions and understanding the interactions between different factors. researchgate.netnih.govubc.ca These approaches allow for the efficient exploration of the parameter space and the prediction of conditions that lead to maximum yield.

Purification of synthetic peptides, including this compound and its derivatives, is often a crucial and sometimes challenging step. researchgate.net Various chromatographic techniques are commonly employed for this purpose. High-performance liquid chromatography (HPLC), particularly reversed-phase liquid chromatography (RPLC), is considered a standard method for separating and purifying peptide molecules due to its ability to separate substances with subtle differences in chemical structure. researchgate.netmdpi.com

Other purification techniques utilized for peptides and related compounds include ion-exchange chromatography (IEX), which separates peptides based on their charge, and gel filtration. researchgate.netmdpi.com Solid-phase extraction (SPE) is another effective method for the purification of synthetic peptides, offering a fast, one-step procedure that can yield products with high purity (>95-97%) without requiring sophisticated equipment. researchgate.net For larger scale purification, preparative chromatography is employed. mdpi.com Ultrafiltration (UF) and isoelectric focusing (IEF) are also mentioned as techniques for peptide separation and purification, with UF being potentially useful for obtaining bioactive peptides with high purity and IEF separating peptides based on their isoelectric point. mdpi.com

Specific purification strategies can be tailored based on the properties of the peptide and the nature of impurities. For example, purification of a crude peptide hydrazide containing a sulfated tyrosine residue was achieved using preparative HPLC with a C18 column and a solvent system of ammonium acetate (B1210297) buffer and acetonitrile. jst.go.jp

The optimization of both synthesis and purification protocols is essential for the efficient and cost-effective production of this compound and its derivatives for various research and potential applications.

Advanced Spectroscopic and Analytical Characterization of Z Tyr Nh2

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. For peptides and modified amino acids like Z-Tyr-NH2, soft ionization techniques are typically employed to minimize fragmentation during the ionization process, allowing for the detection of the intact molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely used technique for analyzing polar molecules, including peptides. In ESI, the sample solution is sprayed through a charged needle, creating highly charged droplets. Solvent evaporation leads to an increase in charge density on the droplet surface, eventually causing the repulsion between like charges to overcome the surface tension, resulting in the release of charged molecules into the gas phase. ESI is known for producing multiply charged ions, which is particularly useful for larger biomolecules, but for smaller molecules like this compound, singly or doubly charged ions are more common. The resulting mass spectrum displays a series of peaks, with the most prominent typically corresponding to the protonated molecule, [M+H]⁺. Adduct ions, such as those formed with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed depending on the sample preparation and mobile phase composition. ESI-MS provides a precise measurement of the molecular weight of this compound, confirming its elemental composition (C₁₈H₂₀N₂O₄) and theoretical monoisotopic mass of 324.1372 g/mol . orgchemboulder.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique frequently used for the analysis of peptides and proteins. In MALDI, the sample is mixed with an excess of a matrix compound and co-crystallized onto a target plate. A laser pulse is then directed at the crystal, which absorbs the laser energy and transfers it to the analyte, causing desorption and ionization. MALDI typically produces singly charged ions, making the resulting spectra relatively simple to interpret. The Time-of-Flight (TOF) analyzer separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a flight tube to the detector. Smaller ions travel faster than larger ions. MALDI-TOF MS is valuable for quickly determining the molecular weight of this compound and assessing sample purity by identifying the presence of impurities or by-products. ucl.ac.uk The expected signal for this compound in a positive ion mode MALDI-TOF MS spectrum would correspond to the protonated molecule [M+H]⁺ at m/z 325.14.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), or MS², involves multiple stages of mass analysis. After selecting a precursor ion (typically the protonated molecule) in the first mass analyzer, it is subjected to fragmentation in a collision cell through techniques like Collision-Induced Dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer. The fragmentation pattern obtained in MS/MS provides detailed structural information about the precursor ion. For peptides and modified amino acids, fragmentation typically occurs along the peptide backbone, generating characteristic fragment ions such as b-ions (N-terminal fragments retaining the charge on the nitrogen) and y-ions (C-terminal fragments retaining the charge on the C-terminus). pnas.org The presence of a tyrosine residue in this compound would lead to characteristic fragment ions related to the tyrosine moiety, such as the immonium ion at m/z 136. fu-berlin.degithub.ioucl.ac.uk Fragmentation of the Z-group and the amide terminus would also yield specific ions, allowing for the confirmation of the molecule's sequence and modifications. Analyzing the m/z values of these fragments and their relative intensities helps in unequivocally confirming the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the local chemical environment and connectivity of atoms within a molecule in solution. This makes it indispensable for confirming the structure and studying the dynamics of this compound.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N)

One-dimensional (1D) NMR experiments, such as ¹H NMR, ¹³C NMR, and ¹⁵N NMR, are fundamental for the characterization of organic molecules.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals for each chemically unique proton in the molecule. The chemical shifts (δ in ppm) of these signals are influenced by the electronic environment of the protons. Protons in similar environments will resonate at similar frequencies, while those in different environments will appear at different positions in the spectrum. For this compound, characteristic signals would be expected for the aromatic protons of the tyrosine phenyl group and the benzyloxycarbonyl phenyl group (typically in the δ 6-8.5 ppm range) libretexts.orgnajah.edu, the α-proton of the tyrosine residue (δ ~4-5 ppm) libretexts.orgnih.gov, the β-protons of the tyrosine side chain (δ ~2-3 ppm) libretexts.orgnih.gov, the methylene (B1212753) protons of the benzyloxycarbonyl group (δ ~5 ppm) msu.edu, and the protons of the amide group (typically broad singlets around δ 7 ppm) nih.gov. The integration of each signal provides the relative number of protons contributing to that signal, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, revealing the connectivity of the molecule.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Similar to ¹H NMR, the chemical shifts of ¹³C nuclei are sensitive to their electronic environment. Characteristic signals would be expected for the carbonyl carbons (amide and carbamate), the aromatic carbons, the α-carbon, and the β-carbon of the tyrosine residue, and the methylene carbon of the benzyloxycarbonyl group. chemrxiv.orgnmims.edu The ¹³C NMR spectrum, often acquired with proton decoupling to simplify the spectrum, provides complementary information to ¹H NMR for full structural assignment.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy can provide information about the nitrogen atoms in the molecule. For this compound, signals would be expected for the nitrogen in the carbamate (B1207046) group and the nitrogen in the C-terminal amide group. While less sensitive than ¹H or ¹³C NMR, ¹⁵N NMR can be particularly useful for studying the environment and dynamics of nitrogen-containing functional groups. libretexts.orgmdpi.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is invaluable for identifying the functional groups present in a molecule and gaining insights into its molecular structure and bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing a spectrum that represents the vibrational modes of the molecule. The characteristic absorption frequencies (wavenumbers) correspond to specific functional groups and types of bonds. For this compound, key functional groups contributing to the FTIR spectrum include the benzyloxycarbonyl group, the tyrosine residue, and the C-terminal amide.

Expected characteristic absorption bands for this compound can be inferred from the known spectral properties of its constituent parts and similar molecules. The benzyloxycarbonyl group contains a carbonyl ester (C=O) and aromatic rings. Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations are expected between 1450-1650 cm⁻¹. The ester C=O stretching vibration is usually observed in the range of 1735-1750 cm⁻¹. The tyrosine moiety contributes a phenolic O-H stretching vibration, typically seen as a broad band in the 3200-3600 cm⁻¹ region, and characteristic aromatic ring vibrations similar to those of the Z-group researchgate.net. The C-terminal amide group exhibits characteristic bands, notably the Amide I band primarily due to the C=O stretching vibration (typically 1630-1680 cm⁻¹) and the Amide II band resulting from N-H bending and C-N stretching vibrations (typically 1500-1580 cm⁻¹) science.govresearchgate.net. The N-H stretching vibrations of the amide group are expected in the 3100-3500 cm⁻¹ range researchgate.net.

While a specific FTIR spectrum for this compound was not found in the consulted literature, analysis of related compounds like L-tyrosine shows characteristic bands for -OH and -NH2 groups around 3217 cm⁻¹ science.gov, and C=O stretching for the carboxyl group at 1735 cm⁻¹ researchgate.net. The presence of the Z-group and the amide would alter the exact positions and intensities compared to free tyrosine. The carbonyl stretching of the Z-group and the amide C=O would be prominent features in the spectrum.

Table 1 provides a summary of expected FTIR absorption ranges based on the functional groups present in this compound.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that probes molecular vibrations through inelastic scattering of light. It is particularly useful for studying non-polar bonds and symmetric vibrations, often providing different information compared to FTIR. For this compound, Raman spectroscopy can provide detailed information about the aromatic rings, the C-C and C-N backbone vibrations, and the C-S stretches if sulfur is present (not in this compound).

Key features in the Raman spectrum of this compound would include vibrations from the aromatic rings of both the benzyloxycarbonyl group and the tyrosine side chain. Tyrosine is known to exhibit a characteristic doublet in the Raman spectrum near 830 and 850 cm⁻¹, arising from Fermi resonance involving ring breathing modes and an overtone of an out-of-plane bending mode of the phenol (B47542) ring chemicalbook.com. The intensity ratio of these bands can be sensitive to the hydrogen bonding environment of the phenolic hydroxyl group chemicalbook.com. Vibrations from the amide group, such as the Amide I band (primarily C=O stretch, typically 1630-1680 cm⁻¹) and Amide III band (complex mixture of C-N stretch and N-H in-plane bend, typically 1230-1300 cm⁻¹), would also be present. The CH stretching vibrations appear in the 2800-3100 cm⁻¹ region.

Direct Raman spectral data for this compound was not found. However, Raman spectra of L-tyrosine show bands related to the phenolic C-O stretch around 1235 cm⁻¹ and the para-substituted aromatic ring confirmed by a peak around 839 cm⁻¹ researchgate.net. Raman spectra of N-Benzyloxycarbonyl-L-asparagine show characteristic bands for the Z-group and amide tcichemicals.com.

Table 1 summarizes the expected or representative vibrational band ranges for this compound based on its functional groups and data from related compounds.

| Functional Group | Expected FTIR Band Range (cm⁻¹) | Expected Raman Band Range (cm⁻¹) | Notes |

| O-H (phenolic) | 3200-3600 (broad) | ~830, ~850 (doublet, ring modes) | Hydrogen bonding sensitive (Raman doublet) |

| N-H (amide) | 3100-3500 | ~1640 (Amide I), ~1260 (Amide III) | Amide I also strong in FTIR |

| C=O (benzyloxycarbonyl) | 1735-1750 | ~1740 | Strong in FTIR |

| C=O (amide I) | 1630-1680 | ~1640 | Strong in FTIR and Raman |

| C=C (aromatic) | 1450-1650 | 1580-1620, ~1000 (ring breathing) | Characteristic aromatic vibrations |

| C-N (amide II/III) | 1500-1580 (Amide II) | ~1260 (Amide III) | Amide II strong in FTIR, Amide III in Raman |

| C-H (aromatic) | 3000-3100 | 3000-3100 | |

| C-H (aliphatic) | 2850-2970 | 2850-2970 | Present in Z-group methylene |

Note: These ranges are approximate and can vary depending on the physical state of the sample and environmental factors.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and separating it from impurities or related compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC is typically employed due to the molecule's moderate polarity and the presence of aromatic (hydrophobic) groups.

In reversed-phase HPLC, a mobile phase (usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid) is pumped through a stationary phase consisting of hydrophobic particles (commonly C18). Compounds are separated based on their differential partitioning between the mobile and stationary phases. This compound, with its Z-group and tyrosine side chain, will interact with the hydrophobic stationary phase.

Detection is commonly performed using a UV-Vis detector, taking advantage of the strong absorbance of the aromatic rings in the tyrosine and benzyloxycarbonyl moieties in the UV region (e.g., around 254 nm or 280 nm for tyrosine) vwr.comtcichemicals.com. The purity of this compound is typically determined by the area percentage of the main peak in the HPLC chromatogram, often reported as >95% or >98% area by HPLC acs.orggoogle.com.

Typical HPLC methods for protected amino acids and small peptides involve gradient elution, where the concentration of the organic solvent in the mobile phase is increased over time to elute compounds with increasing hydrophobicity. The specific gradient profile, column dimensions, flow rate, and temperature are optimized to achieve adequate separation and peak shape.

Table 2 provides representative HPLC parameters that might be used for the analysis of protected amino acids or small peptides like this compound, based on methods found for similar compounds.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that utilizes smaller particle sizes in the stationary phase (< 2 µm) and operates at higher pressures. This allows for faster separations, improved resolution, and increased sensitivity compared to conventional HPLC. UPLC is particularly advantageous for analyzing complex mixtures or when high throughput is required.

For this compound, UPLC can be applied for rapid purity analysis and for separating it from closely related impurities, such as incomplete deprotection byproducts or stereoisomers. Similar to HPLC, reversed-phase UPLC is commonly used, employing similar mobile phase components but with optimized gradients and flow rates for the smaller particle size columns.

UPLC is frequently coupled with mass spectrometry (MS), providing a powerful hyphenated technique (UPLC-MS or UPLC-MS/MS) for both separation and identification. MS detection allows for the determination of the molecular weight of this compound and its impurities, providing structural information that complements the chromatographic separation science.gov. For this compound, the protonated molecule ([M+H]⁺) or characteristic fragment ions can be detected in positive ion mode MS. While a specific UPLC method for this compound was not found, UPLC-MS methods have been developed for the analysis of underivatized amino acids, including tyrosine, in complex samples.

Table 2 summarizes typical chromatographic parameters, including those relevant to UPLC.

| Parameter | Typical HPLC Range/Description | Typical UPLC Range/Description |

| Stationary Phase | C18 (most common), C8, Phenyl | C18 (most common), C8, HILIC phases |

| Particle Size | 3-5 µm | < 2 µm (e.g., 1.7 µm) |

| Column Dimensions | 4.6 mm i.d., 150-250 mm length | 2.1 mm i.d., 50-150 mm length |

| Mobile Phase A | Water with acidic modifier (e.g., 0.1% TFA, 0.1% Formic Acid) | Water with acidic modifier (e.g., 0.1% TFA, 0.1% Formic Acid) |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile, Methanol) with acidic modifier | Organic solvent (e.g., Acetonitrile, Methanol) with acidic modifier |

| Elution Mode | Gradient | Gradient |

| Flow Rate | 0.5-1.5 mL/min | 0.2-0.6 mL/min |

| Detection | UV-Vis (254 nm, 280 nm), MS, Fluorescence (if derivatized) | UV-Vis, MS (common), Fluorescence (if derivatized) |

| Pressure | Typically < 400 bar | Typically > 400 bar (up to 1000+ bar) |

| Run Time | 15-60 minutes | 5-20 minutes |

Note: These parameters are general examples and would be optimized for this compound based on its specific properties and the analytical objective.

Computational and Theoretical Investigations of Z Tyr Nh2

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, including ab initio, semi-empirical, and Density Functional Theory (DFT) methods, are fundamental tools for investigating the electronic structure and reactivity of molecules like Z-Tyr-NH2. These methods can predict various properties, such as molecular geometries, energies of conformers, charge distributions, frontier molecular orbitals (HOMO and LUMO), and vibrational frequencies. chemrxiv.orgepa.gov

For a molecule like this compound, quantum chemical calculations could be used to:

Determine the most stable conformers and their relative energies. Studies on related protected amino acid amides, such as N-formyl-L-tyrosinamide (HCO-L-Tyr-NH2), have employed genetic algorithms combined with DFT and MP2 methods to explore the conformational landscape and identify stable structures. derpharmachemica.comacademie-sciences.fr

Analyze the electronic distribution within the molecule, including partial charges on atoms and bond orders. This information is crucial for understanding potential sites of reactivity and intermolecular interactions.

Calculate spectroscopic properties, such as infrared (IR) and Raman spectra, which can be compared with experimental data for conformational assignment and validation of theoretical models. Theoretical studies on tyrosine and its zwitterionic form have utilized DFT to investigate vibrational spectra. uni.lu

Evaluate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provides insights into the molecule's chemical reactivity and stability. chemrxiv.org

While direct quantum chemical data for this compound was not found in the immediate search results, studies on related tyrosine derivatives and protected peptides demonstrate the applicability and importance of these methods for characterizing their fundamental chemical properties.

Molecular Docking Studies for Putative Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation (pose) and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein or nucleic acid. diva-portal.orgajol.info This method is widely used in structure-based drug design to identify potential binding partners and understand the nature of molecular interactions. oup.com

For this compound, molecular docking could be applied to:

Predict how it might interact with biological targets if it were to exhibit any biological activity. The tyrosine moiety and the carbobenzyloxy group could potentially engage in various interactions, including hydrogen bonding, π-π stacking interactions with aromatic residues, and hydrophobic contacts. acs.orgrsc.org

Investigate its potential binding to enzymes that recognize tyrosine or peptide substrates. Studies on enzyme mechanisms and inhibitor binding often utilize docking to model these interactions at an atomic level. derpharmachemica.commedcraveonline.combiorxiv.org

Explore its interaction with receptors, although without a known specific biological target for this compound, such studies would be exploratory. Molecular docking has been applied to study the binding of peptides and peptidomimetics to G-protein coupled receptors (GPCRs). diva-portal.org

Molecular docking typically involves searching for favorable binding poses within a defined binding site and scoring these poses based on an energy function to estimate binding affinity. diva-portal.orgajol.info While no specific docking studies involving this compound were found, the methodology is directly applicable to this type of molecule, particularly if a relevant biological target were identified.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are powerful computational tools that simulate the time-dependent behavior of molecular systems. They provide insights into the dynamic properties of molecules, including conformational changes, flexibility, and interactions with their environment (e.g., solvent). rsc.org

For this compound, MD simulations could be used to:

Study the conformational flexibility of the molecule in different environments (e.g., in vacuum, water, or a lipid membrane). This is particularly relevant for molecules with rotatable bonds, like the side chain and the protecting group of this compound. Conformational analysis of related tyrosine derivatives and peptides has been performed using MD simulations. academie-sciences.frcsic.esnih.gov

Investigate the stability of different conformers identified by quantum chemical calculations over time.

Analyze the interactions of this compound with solvent molecules or a simulated binding site, providing a more realistic picture of binding dynamics compared to static docking. MD simulations have been used to study the interactions of tyrosine-containing peptides with targets like RNA and proteins. acs.orgrsc.org

MD simulations involve solving Newton's equations of motion for all atoms in the system over a period of time, typically ranging from nanoseconds to microseconds. rsc.org This allows for the exploration of the molecule's potential energy surface and the characterization of its dynamic behavior.

In Silico Prediction of Biological Activity and Interaction Profiles

In silico prediction methods utilize computational algorithms and databases to predict various biological properties and interaction profiles of a molecule based on its chemical structure. ajol.inforesearchgate.nettermedia.pl These methods can help prioritize compounds for experimental testing and provide insights into potential mechanisms of action.

For this compound, in silico prediction tools could be used to:

Estimate pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). ajol.infotermedia.pl While this compound is a simple protected amino acid amide, these predictions can give an indication of its potential behavior in a biological system.

Predict potential toxicity profiles. ajol.infotermedia.pl

Identify potential biological targets or pathways that the molecule might interact with based on its structural similarity to known bioactive compounds. researchgate.net Databases and algorithms exist that correlate structural features with biological activities. medcraveonline.com

Predict properties like lipophilicity (logP), which is an important descriptor for understanding a molecule's membrane permeability and distribution. chemdict.comnih.gov

These in silico methods often rely on quantitative structure-activity relationship (QSAR) models or similarity searching against databases of compounds with known biological activities. medcraveonline.com While the direct biological activity of this compound is not a focus of this article, these predictive tools are relevant for broadly assessing its potential biological interactions based on its structure.

Data Analysis and Algorithm Development for Ligand-Based Studies

Ligand-based computational studies are employed when detailed structural information about the biological target is unavailable. These methods rely on the knowledge of known ligands that bind to a particular target to infer the structural and chemical features required for activity. researchgate.net

For a molecule like this compound, which is structurally related to amino acids and peptides, ligand-based approaches could be relevant in the context of:

Developing QSAR models if a series of this compound analogs with varying substituents and measured biological activities were available. QSAR models correlate structural descriptors with biological activity to build predictive models. medcraveonline.comresearchgate.net

Pharmacophore modeling, which involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) of a set of active ligands. A pharmacophore model could be developed based on this compound and related active compounds to guide the design of new ligands.

Similarity searching in large chemical databases to identify molecules with similar structural or physicochemical properties to this compound, which might share similar biological activities or interaction profiles.

Enzymatic Recognition and Substrate Specificity of Z Tyr Nh2

Interaction with Proteases and Peptidases

Z-Tyr-NH2 is recognized by a variety of proteases and peptidases due to the presence of the tyrosine residue. The aromatic side chain of tyrosine fits into the hydrophobic binding pockets of certain enzymes, facilitating the interaction. A prominent example of such an enzyme is chymotrypsin (B1334515), a digestive serine protease. Chymotrypsin's specificity is dictated by a hydrophobic pocket (the S1 pocket) that accommodates large aromatic or hydrophobic amino acid residues like phenylalanine, tryptophan, and tyrosine. libretexts.org The benzyloxycarbonyl (Z) group at the N-terminus and the amide (-NH2) group at the C-terminus of this compound mimic a peptide bond, allowing it to be recognized and processed by these enzymes.

The interaction is governed by the precise positioning of the substrate within the enzyme's active site. This alignment is crucial for the catalytic machinery of the enzyme to act upon the scissile bond.

This compound as a Substrate in Specific Enzymatic Reactions

This compound functions as a substrate in enzymatic reactions catalyzed by proteases with specificity for tyrosine residues. Chymotrypsin, for instance, catalyzes the hydrolysis of the amide bond in this compound. libretexts.orgcsbsju.edu This reaction cleaves the molecule, releasing ammonia (B1221849) and Z-tyrosine. The specificity of chymotrypsin for the C-terminal side of aromatic amino acids makes this compound a suitable model substrate for assaying its enzymatic activity. libretexts.org

The general reaction can be depicted as:

This compound + H₂O → Z-Tyr-OH + NH₃

This hydrolytic cleavage is a hallmark of the proteolytic activity of enzymes like chymotrypsin.

Mechanistic Studies of Enzyme-Catalyzed Transformations Involving this compound

The enzymatic transformation of this compound by serine proteases like chymotrypsin follows a well-established catalytic mechanism. libretexts.orgcsbsju.edu This mechanism involves a "ping-pong" kinetic model and the formation of a covalent acyl-enzyme intermediate. libretexts.org

The key steps in the chymotrypsin-catalyzed hydrolysis of this compound are:

Substrate Binding: this compound binds to the active site of chymotrypsin, with the tyrosine side chain fitting into the hydrophobic S1 pocket.

Nucleophilic Attack: The serine residue (Ser-195) in the enzyme's catalytic triad (B1167595) (Ser-195, His-57, Asp-102) acts as a potent nucleophile. The hydroxyl group of Ser-195 attacks the carbonyl carbon of the amide bond in this compound. This step is facilitated by the histidine (His-57) residue, which acts as a general base, accepting a proton from Ser-195.

Formation of the Tetrahedral Intermediate: This nucleophilic attack results in the formation of a short-lived, unstable tetrahedral intermediate. The negative charge on the carbonyl oxygen is stabilized by the "oxyanion hole," a region in the active site that forms hydrogen bonds with this oxygen. csbsju.edu

Acyl-Enzyme Formation: The tetrahedral intermediate collapses, and the amide bond is cleaved. The amino group (-NH2) is released as ammonia after being protonated by His-57, which now acts as a general acid. This results in the formation of a covalent acyl-enzyme intermediate, where the Z-tyrosyl group is ester-linked to the Ser-195 of the enzyme.

Deacylation: A water molecule then enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This is again facilitated by His-57, which acts as a general base, abstracting a proton from the water molecule.

Second Tetrahedral Intermediate: A second tetrahedral intermediate is formed and is also stabilized by the oxyanion hole.

Product Release: This intermediate collapses, cleaving the ester bond between the Z-tyrosyl group and Ser-195. The Z-tyrosine product is released, and the enzyme is regenerated to its original state, ready to bind another substrate molecule. libretexts.org

This detailed mechanism highlights the coordinated action of the catalytic triad and the importance of the enzyme's structural features in facilitating the hydrolysis of substrates like this compound.

Kinetic Analysis of Enzymatic Reactions Modulated by this compound

The kinetic parameters of enzymatic reactions involving this compound can be determined using steady-state kinetics. The Michaelis-Menten model is typically applied to analyze the relationship between the reaction rate and the substrate concentration. The key kinetic parameters are the Michaelis constant (Kₘ) and the catalytic rate constant (kcat).

kcat (Catalytic Rate Constant): Also known as the turnover number, kcat represents the maximum number of substrate molecules that one enzyme molecule can convert into product per unit time when the enzyme is saturated with the substrate.

The ratio kcat/Kₘ is a measure of the enzyme's catalytic efficiency and substrate specificity. While specific kinetic data for this compound with various enzymes requires targeted experimental studies, the principles of enzyme kinetics provide a framework for understanding these interactions.

Illustrative Data Table of Kinetic Parameters for Chymotrypsin with Aromatic Substrates

| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| N-Acetyl-L-Tyrosine Ethyl Ester | 0.7 | 193 | 275,714 |

| N-Acetyl-L-Tryptophan Ethyl Ester | 0.05 | 45 | 900,000 |

| N-Acetyl-L-Phenylalanine Ethyl Ester | 1.5 | 170 | 113,333 |

Note: This table presents typical kinetic data for chymotrypsin with related N-acetylated amino acid ethyl esters to illustrate the range of values. The actual values for this compound would need to be determined experimentally.

Role as an Inhibitor or Activator of Enzyme Activity

Based on the available scientific literature, there is no significant evidence to suggest that this compound acts as a potent inhibitor or activator of enzyme activity under normal physiological conditions. Its primary role in enzymology is that of a substrate for proteases that recognize tyrosine residues.

However, in the context of competitive inhibition, high concentrations of a substrate or substrate analog can sometimes lead to substrate inhibition, though this is not a primary characteristic of this compound. The compound is not typically classified as an enzyme inhibitor or activator in the way that specific regulatory molecules are. Its utility lies in its ability to be processed by enzymes, allowing for the study of their catalytic function.

Receptor Binding Dynamics and Ligand Receptor Interactions of Z Tyr Nh2 Derivatives

Radioligand Binding Assays for Receptor Affinity and Selectivity

Radioligand binding assays are a cornerstone in pharmacology for quantitatively characterizing the interaction between a ligand, such as a Z-Tyr-NH2 derivative, and its receptor. These assays utilize a radiolabeled form of a ligand to measure its binding to receptors in tissues or cell preparations.

Saturation binding experiments are performed by incubating a constant amount of receptor preparation with increasing concentrations of a radiolabeled ligand until equilibrium is reached. This allows for the determination of two key parameters: the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). The Kd value is a measure of the affinity of the ligand for the receptor; a lower Kd indicates a higher affinity. The Bmax provides the density of receptors in the tissue. For instance, a study on a radioiodinated vasopressin antagonist, d(CH2)5[Tyr(Me)2,Tyr(NH2)9]AVP, which contains a Tyr-NH2 moiety, revealed a high affinity for V1 vasopressin receptors on rat liver membranes, with a dissociation constant (Kd) of 0.28 ± 0.09 nM.

Competition binding experiments involve the radioligand binding in the presence of varying concentrations of an unlabeled competing ligand. These experiments determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to an inhibition constant (Ki), which represents the affinity of the competing ligand for the receptor. This method is particularly useful for characterizing the affinity of unlabeled compounds, such as this compound and its derivatives.

Identification of Specific Receptor Targets and Subtypes (e.g., Vasopressin receptors, Oxytocin (B344502) receptors)

Derivatives of Tyr-NH2 have been extensively studied for their interaction with vasopressin and oxytocin receptors. These receptors are structurally similar G protein-coupled receptors but mediate distinct physiological functions. Vasopressin is primarily involved in regulating water balance and blood pressure, while oxytocin is crucial for social bonding and reproductive functions.

Research has focused on developing selective ligands for these receptors to create targeted therapies. For example, the linear vasopressin antagonist Phaa-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 demonstrated high affinity for the vasopressin V1a receptor with a Kd of 0.06 nM. In contrast, its affinity for the oxytocin receptor was lower, with a Ki of 2.1 nM, and significantly lower for other vasopressin receptor subtypes (Ki = 47 nM for kidney receptors and 92 nM for adenohypophysis receptors), highlighting its V1a selectivity. Similarly, the oxytocin antagonist [1-D(CH2)5,Tyr(ME)2,Thr4,Tyr-NH2(9)]ornithine vasotocin (B1584283) has been shown to have a high affinity for oxytocin receptors in bovine endometrium and myometrium. The specific binding characteristics of the this compound compound itself to these receptors are a subject of ongoing investigation to understand the influence of the benzyloxycarbonyl protecting group on affinity and selectivity.

Mechanistic Insights into Ligand-Receptor Recognition and Allosteric Modulation

The binding of a ligand to its receptor is a dynamic process involving specific molecular interactions. For peptide-based ligands like this compound derivatives, these interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces between the amino acid residues of the ligand and the receptor's binding pocket. The benzyloxycarbonyl group on this compound could potentially influence these interactions through steric effects or by providing additional aromatic interactions within the binding site.

Allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, is another important aspect of ligand-receptor interactions. Allosteric modulators can alter the affinity or efficacy of the primary ligand. While research on direct allosteric modulation by this compound is not yet prevalent, the study of its derivatives contributes to a broader understanding of how modifications to peptide structures can lead to allosteric effects on vasopressin and oxytocin receptors.

Characterization of Binding Cooperativity and Hill Slopes

Binding cooperativity occurs when the binding of one ligand molecule to a receptor influences the binding of subsequent ligand molecules. This phenomenon is often characterized by the Hill coefficient (or Hill slope), derived from binding data. A Hill coefficient greater than 1 indicates positive cooperativity (the binding of the first molecule enhances the binding of others), a value less than 1 suggests negative cooperativity (the first binding event hinders subsequent ones), and a value of 1 signifies non-cooperative binding. The analysis of Hill slopes in binding assays for this compound derivatives can provide valuable information about the stoichiometry of ligand-receptor interactions and potential receptor oligomerization.

Biochemical Roles and Mechanistic Contributions of Z Tyr Nh2 in Model Systems

Investigation of Z-Tyr-NH2 as a Building Block in Bioactive Peptide Synthesis

This compound serves as a valuable building block in the synthesis of peptides, including those with potential pharmaceutical applications. chemimpex.comchemimpex.com The incorporation of tyrosine, an amino acid involved in neurotransmitter synthesis, into peptide chains using derivatives like this compound can be crucial for developing therapeutic agents, particularly those targeting neurological disorders. chemimpex.com Studies have explored the enzymatic synthesis of peptides incorporating tyrosine residues. For instance, modified or unmodified chymotrypsin (B1334515) has been used to catalyze the synthesis of Z-Tyr-Gly-NH2 in aqueous-organic media. tandfonline.com The efficiency of such enzymatic reactions can be influenced by factors like solvent concentration and temperature. tandfonline.comresearchgate.net Another example includes the chemo-enzymatic synthesis of Z-Asp-Val-Tyr-NH2, a precursor tripeptide of thymopentin, utilizing thermoase PC 10F in an aqueous/organic solvent system. jlu.edu.cn Research also investigates greener approaches to peptide synthesis, including solid-to-solid methods catalyzed by enzymes like glycyl endopeptidase, where Z-Gly-Tyr-NH2 has been used as a model peptide. researchgate.net

Participation in Peptide Ligation and Assembly Mechanisms

While this compound itself is a protected amino acid amide rather than a peptide fragment typically used in ligation, the principles of peptide ligation are relevant to its use in assembling larger peptide structures. Peptide ligation methods, such as Native Chemical Ligation (NCL), involve the coupling of unprotected peptide fragments to form a native amide bond. acs.orgmdpi.comethz.ch These methods often utilize fragments with specific functional groups, like C-terminal thioesters and N-terminal cysteine residues. acs.orgmdpi.comethz.ch Although this compound does not directly participate in NCL as a core fragment, the resulting peptides synthesized using it as a building block can subsequently be utilized in ligation strategies to assemble more complex protein structures. mdpi.com Enzymatic ligation methods, which utilize the chemoselectivity of enzymes, also exist as alternatives to purely chemical approaches. chimia.ch

Modulation of Biochemical Cascades through Specific Molecular Interactions

Tyrosine residues within peptides and proteins are known to play critical roles in modulating biochemical cascades, primarily through phosphorylation. wikipedia.org Phosphorylation of tyrosine residues, catalyzed by protein kinases, is a key post-translational modification involved in signal transduction processes. wikipedia.orgnih.gov While research directly detailing the modulation of biochemical cascades specifically by this compound is limited in the provided results, the incorporation of tyrosine facilitated by this compound into synthesized peptides suggests a potential for these resulting peptides to interact with and modulate pathways where tyrosine phosphorylation or the presence of tyrosine is significant. For example, studies on the modulation of tight junction structure and function involve kinases and phosphatases targeting tyrosine residues in proteins like occludin. nih.gov Tyrosine kinases and c-Jun NH2-terminal kinase have also been implicated in mediating cellular responses in other biological contexts. ahajournals.org Furthermore, an enzyme cascade involving tyrosinase and COMT has been shown to selectively modify tyrosine residues in peptides and proteins, highlighting the potential for enzymatic modulation of tyrosine-containing sequences. acs.org

Interaction with Protein Folding and Aggregation Pathways

The amino acid sequence of a protein dictates its folding into a specific three-dimensional structure. amazon.comtu-dortmund.de Misfolding and aggregation of proteins are associated with various pathological conditions. mdpi.compnas.org Tyrosine residues can influence protein conformation and interactions through their aromatic side chains and potential for hydrogen bonding. academie-sciences.fr Studies investigating protein folding often utilize disulfide-containing proteins as models. researchgate.net While direct evidence of this compound specifically interacting with protein folding and aggregation pathways is not prominently featured in the search results, peptides and proteins synthesized with tyrosine incorporated using this compound could be subjects of such studies. For instance, a peptide reagent containing a tyrosine residue (maleimidohexanoyl-Arg5-Tyr-NH2) has been designed and applied to detect folding intermediates of model proteins. researchgate.net Conformational analysis of tyrosine-containing systems, such as N-formyl-L-tyrosinamide, provides insights into the factors influencing peptide folds, including the role of hydrogen bonds and side-chain interactions. academie-sciences.fr

Application as a Probe in Biochemical Assays

This compound and related tyrosine-containing peptides can be utilized as probes in biochemical assays to study enzyme activity and other biological processes. chemimpex.com For example, Z-Tyr-Val-Ala-Asp-AFC is described as a fluorescent probe used in biochemical assays, particularly for protease assays, allowing researchers to study enzyme activity and kinetics. chemimpex.com This highlights the utility of tyrosine-containing sequences, potentially synthesized using this compound, as substrates or indicators in enzymatic studies. Assays for sensing tyrosinase activity, an enzyme involved in melanin (B1238610) synthesis and dopamine (B1211576) production, often utilize substrate-based biochemical methods. mdpi.comzfin.org The Z'-LYTE kinase assay kit, which employs a fluorescence-based format, uses peptide substrates containing a tyrosine residue to measure kinase activity. thermofisher.comthermofisher.com An electrochemical aptasensor has also been developed for sensing tyrosinamide (Tyr-NH2), demonstrating the use of tyrosine derivatives in sensitive analytical systems for detecting specific molecules. analchemres.org

Emerging Research Avenues and Methodological Innovations in Z Tyr Nh2 Research

Development of Novel Analytical Probes and Biosensors Utilizing Z-Tyr-NH2 Scaffolds

The tyrosine moiety within the this compound structure provides a phenolic hydroxyl group and an aromatic ring, which can be readily modified or utilized for developing analytical probes and biosensors. Research in this area explores the incorporation of fluorescent or electrochemical reporters onto the this compound scaffold to create molecules capable of detecting specific analytes or monitoring biological processes. For instance, tyrosine derivatives have been successfully employed in the development of fluorescent chemosensors for detecting metal ions like mercury in aqueous solutions, demonstrating high selectivity and sensitivity through ratiometric fluorescence responses github.com. Similarly, fluorescent unnatural amino acids derived from tyrosine, incorporating structures like stilbene (B7821643) and meta-phenylenevinylene, have been synthesized and shown to exhibit tunable and reversible optical properties, including emission in the near-infrared region, making them promising candidates for fluorescent probes in biological imaging and sensing applications nih.govresearchgate.net. These probes can be incorporated into peptides to study cellular processes or monitor enzyme activity acs.orgoup.com.

The development of biosensors based on amino acid derivatives, including tyrosine, is an active area of research. Electrochemical biosensors utilizing enzymes like tyrosinase immobilized on modified electrodes have been developed for detecting various substances, highlighting the utility of tyrosine-related structures in creating sensitive detection platforms nih.govmdpi.com. Peptide-based biosensors, which can include modified amino acids like those found in this compound, are also being explored for use in implantable and wearable devices due to their ease of synthesis and specificity mdpi.com. The this compound scaffold, with its inherent tyrosine reporter and potential for further modification, serves as a valuable base for constructing novel analytical tools with enhanced sensitivity and selectivity for diverse applications.

Integration of Omics Technologies for Comprehensive Interaction Profiling

Understanding the interactions of this compound and its derivatives within complex biological systems necessitates comprehensive analytical approaches. The integration of omics technologies, particularly proteomics and peptideomics, offers powerful tools for profiling the interactions of these compounds with biological macromolecules. Peptideomics specifically focuses on the identification, quantification, and characterization of peptides in biological samples, often employing mass spectrometry-based techniques creative-proteomics.comacs.org. By applying peptideomics, researchers can identify potential binding partners of this compound within cells or tissues, or track its metabolic fate and the formation of any active or inactive metabolites.

Multi-omics approaches, which combine data from multiple levels such as genomics, transcriptomics, proteomics, and metabolomics, provide a more holistic view of biological systems and can unravel complex molecular interactions creative-proteomics.comfrontiersin.orgoup.com. Integrating peptideomics data derived from studying this compound with other omics datasets can help to understand the broader impact of this compound on cellular pathways and networks. For example, proteomics can identify changes in protein expression or post-translational modifications in response to this compound, while metabolomics can reveal alterations in small molecule profiles mdpi.com. These integrated approaches, often coupled with advanced bioinformatics and computational biology, are crucial for gaining comprehensive insights into how this compound interacts with and affects biological systems at a molecular level creative-proteomics.comresearchgate.net.

Advanced Microfluidic Platforms for High-Throughput Screening of this compound Derivatives

The exploration of this compound derivatives for various applications requires efficient methods for synthesizing and screening large libraries of compounds. Advanced microfluidic platforms offer significant advantages for high-throughput screening (HTS) compared to traditional methods, including reduced reagent consumption, faster analysis times, and increased automation researchgate.netacs.orgmdpi.compreprints.org. These platforms can be utilized to screen libraries of this compound analogs for desired biochemical activities, such as enzyme inhibition, receptor binding, or cellular uptake.

Droplet-based microfluidics, in particular, allows for the compartmentalization of reactions in picoliter-volume droplets, enabling the screening of millions of individual reactions in a short period pnas.org. This technology is well-suited for screening large combinatorial libraries of peptides and peptide derivatives acs.orgfishersci.ca. By incorporating this compound into peptide libraries or synthesizing diverse derivatives, researchers can use microfluidic HTS to rapidly identify compounds with optimized properties for specific applications. Microfluidic platforms can also be integrated with detection methods, such as fluorescence spectroscopy, which is highly compatible with fluorescently labeled this compound derivatives designed as probes mdpi.compreprints.org. The application of these advanced screening technologies can significantly accelerate the discovery and optimization of this compound-based compounds.

Future Directions in Synthetic Accessibility and Green Chemistry for this compound

Efficient and sustainable synthesis of this compound and its derivatives is crucial for their widespread research and potential application. Future directions in this area focus on improving synthetic accessibility and adopting green chemistry principles. Traditional peptide synthesis often involves the use of hazardous solvents and generates significant waste. Green chemistry aims to minimize or eliminate the use and generation of hazardous substances nih.govunibo.it.

Research is ongoing to develop greener synthetic routes for amino acid derivatives and peptides. This includes exploring alternative, more environmentally friendly solvents like 2-methyltetrahydrofuran (B130290) and cyclopentyl methyl ether in solid-phase peptide synthesis (SPPS) nih.govacs.orgunibas.it. Minimal-protection SPPS strategies are also being investigated to reduce the need for extensive protecting group manipulation and the associated waste researchgate.net. While specific green synthesis protocols for this compound were not extensively detailed in the search results, the general advancements in green peptide and amino acid derivative synthesis are directly applicable. Future research will likely focus on developing more efficient, atom-economical, and environmentally benign methods for synthesizing this compound and its diverse analogs, potentially utilizing biocatalysis or novel catalytic systems nih.govrsc.org.

Theoretical Advancements in Predicting and Optimizing this compound's Biochemical Activities

Computational methods play an increasingly vital role in modern chemical and biochemical research, offering powerful tools for predicting and optimizing the properties and activities of molecules like this compound. Theoretical advancements in areas such as molecular dynamics simulations, docking studies, quantitative structure-activity relationships (QSAR), and machine learning are being applied to peptides and amino acid derivatives to understand their behavior and predict their interactions acs.orgmdpi.comnih.govoup.commdpi.com.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Z-Tyr-NH2, and how can researchers validate purity and structural integrity?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Post-synthesis, purity is validated via reverse-phase HPLC (≥95% purity threshold) and mass spectrometry (MS) for molecular weight confirmation. Structural integrity is confirmed using - and -NMR spectroscopy. For reproducibility, ensure anhydrous conditions during coupling steps and use trifluoroacetic acid (TFA) for resin cleavage .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity (detection limits ~0.1 ng/mL) and specificity. For tissue samples, homogenization in PBS followed by protein precipitation with acetonitrile (1:3 ratio) reduces matrix interference. Validate assays using calibration curves (1–1000 ng/mL range) and spike-recovery tests (85–115% acceptable) .

Q. How can researchers assess the stability of this compound under varying physiological conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct accelerated stability studies by incubating this compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify half-life using first-order kinetics. For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across cell-based vs. in vivo models?

- Methodological Answer : Discrepancies often arise from differences in bioavailability or metabolic clearance. Perform parallel studies using isotopic labeling (e.g., -Z-Tyr-NH2) to track distribution in both models. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure levels with observed effects. Cross-validate findings with proteomic profiling to identify off-target interactions .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Employ CRISPR-Cas9 knockout models to identify critical signaling pathways. Combine transcriptomic (RNA-seq) and phosphoproteomic analyses to map downstream targets. Use isothermal titration calorimetry (ITC) to measure binding affinities with putative receptors. Include negative controls (e.g., scrambled peptide) and dose-response assays (0.1–100 µM) .

Q. What ethical and methodological considerations apply to preclinical studies of this compound in animal models?

- Methodological Answer : Follow NIH guidelines for humane endpoints and sample size justification (power analysis ≥80%). Use blinding and randomization to mitigate bias. For toxicity studies, include histopathological evaluations of major organs and measure serum biomarkers (ALT, creatinine). Report compliance with ARRIVE 2.0 guidelines for transparency .

Data Analysis and Interpretation

Q. How can researchers statistically address variability in this compound potency assays caused by batch-to-batch synthesis differences?

- Methodological Answer : Implement ANOVA with post-hoc Tukey tests to compare batch effects. Normalize data using internal standards (e.g., stable isotope-labeled analogs). For high variability, use orthogonal partial least squares-discriminant analysis (OPLS-DA) to identify confounding factors (e.g., residual solvents) .

Key Recommendations for Researchers

- Reproducibility : Document all synthesis and assay conditions in supplemental materials, including raw NMR/MS spectra .

- Conflict Resolution : Use meta-analysis frameworks to reconcile contradictory findings, citing primary data sources .

- Ethical Compliance : Adhere to ICH E6 (R2) guidelines for preclinical-to-clinical translation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.